6-Ethyl-4-phenylchroman-2-one 6-Ethyl-4-phenylchroman-2-one
Brand Name: Vulcanchem
CAS No.: 405277-43-2
VCID: VC21430935
InChI: InChI=1S/C17H16O2/c1-2-12-8-9-16-15(10-12)14(11-17(18)19-16)13-6-4-3-5-7-13/h3-10,14H,2,11H2,1H3
SMILES: CCC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3
Molecular Formula: C17H16O2
Molecular Weight: 252.31g/mol

6-Ethyl-4-phenylchroman-2-one

CAS No.: 405277-43-2

Cat. No.: VC21430935

Molecular Formula: C17H16O2

Molecular Weight: 252.31g/mol

* For research use only. Not for human or veterinary use.

6-Ethyl-4-phenylchroman-2-one - 405277-43-2

Specification

CAS No. 405277-43-2
Molecular Formula C17H16O2
Molecular Weight 252.31g/mol
IUPAC Name 6-ethyl-4-phenyl-3,4-dihydrochromen-2-one
Standard InChI InChI=1S/C17H16O2/c1-2-12-8-9-16-15(10-12)14(11-17(18)19-16)13-6-4-3-5-7-13/h3-10,14H,2,11H2,1H3
Standard InChI Key AFMJVGHAHFCJIN-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3
Canonical SMILES CCC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3

Introduction

Synthetic Pathways and Reaction Mechanisms

The synthesis of 6-Ethyl-4-phenylchroman-2-one likely parallels methodologies developed for its methyl-substituted analog, 6-Methyl-4-phenylchroman-2-one (CAS: 40546-94-9). Key approaches include:

Acid-Catalyzed Condensation

A widely employed method involves the reaction of substituted cinnamic acids with phenolic derivatives under acidic conditions. For example:

  • Reactants: Cinnamic acid derivatives and phenols (e.g., p-cresol for methyl substitution).

  • Catalyst: Sulfuric acid or trifluoroacetic acid (TFA).

  • Conditions: Reflux in xylene or similar aprotic solvents.

This process proceeds via a dienone-phenol rearrangement, followed by cyclization and lactonization. For the ethyl variant, replacing p-cresol with a phenol bearing an ethyl group (e.g., p-ethoxyphenol) may yield the desired product.

Example Reaction for Methyl Analog :

Cinnamic acid+p-CresolH2SO4,xylene6-Methyl-4-phenylchroman-2-one(97% yield)\text{Cinnamic acid} + \text{p-Cresol} \xrightarrow{\text{H}_2\text{SO}_4, \text{xylene}} \text{6-Methyl-4-phenylchroman-2-one} \quad (97\% \text{ yield})

Michael Addition and Cyclization

An alternative route involves Michael addition between a dienone intermediate and a resorcinol derivative. This method, demonstrated for dihydroxychromanones, could be adapted for ethyl-substituted targets:

  • Dienone Formation: Acid-catalyzed dehydration of 4-hydroxycinnamic acid derivatives.

  • Michael Addition: Nucleophilic attack by resorcinol at the β-position of the dienone.

  • Lactonization: Cyclization to form the chromanone core.

Key Challenge: Steric hindrance from the ethyl group may influence regioselectivity and reaction efficiency compared to smaller substituents like methyl.

Applications and Biological Relevance

While direct studies on 6-Ethyl-4-phenylchroman-2-one are scarce, chromanone derivatives are recognized for their:

  • Antioxidant Activity: Radical-scavenging properties due to conjugated aromatic systems.

  • Enzyme Inhibition: Potential modulation of kinases and hydrolases in therapeutic contexts.

  • Scaffold for Drug Design: Use in synthesizing neoflavonoids and tannin analogs.

Application AreaMechanism/ExampleRelevance
Antioxidant TherapeuticsRadical neutralizationNeurodegenerative disease models
Anti-inflammatory AgentsCOX-2 inhibitionChronic inflammation management
Material ScienceUV stabilizers in polymersIndustrial applications

Note: These applications are extrapolated from studies on structurally similar chromanones .

Research Gaps and Future Directions

  • Synthetic Optimization: Development of scalable methods for ethyl-substituted chromanones.

  • Biological Profiling: High-throughput screening for bioactivity.

  • Structure-Activity Relationships (SAR): Comparative studies with methyl and ethyl analogs.

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